

Cell-based assays for evaluating the neuroprotective activity of 5-oxopyrrolidine compounds.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Oxopyrrolidine-2-carboxamide

Cat. No.: B1618445

[Get Quote](#)

Application Note & Protocols

Topic: Cell-based Assays for Evaluating the Neuroprotective Activity of 5-Oxopyrrolidine Compounds

For: Researchers, scientists, and drug development professionals

Authored by: Gemini, Senior Application Scientist Abstract

The rising prevalence of neurodegenerative diseases necessitates the development of robust and predictive preclinical screening platforms. This guide provides a comprehensive framework for evaluating the neuroprotective potential of novel 5-oxopyrrolidine compounds using a cascade of validated cell-based assays. We move beyond simple protocols to explain the underlying scientific principles, enabling researchers to design, execute, and interpret experiments with confidence. The methodologies detailed herein focus on three core mechanisms of neuronal injury: oxidative stress, glutamate excitotoxicity, and apoptosis. By integrating viability, cytotoxicity, and mechanism-specific assays, this guide establishes a self-validating system for identifying and characterizing promising neuroprotective candidates.

Introduction: The Rationale for a Mechanistic Approach

Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function.[\[1\]](#)[\[2\]](#) A convergence of pathological mechanisms, including oxidative stress, excitotoxicity, and apoptosis, drives this neuronal demise.[\[1\]](#)[\[3\]](#) Consequently, therapeutic strategies are increasingly focused on neuroprotection—interventions that can prevent or slow this degenerative process.

5-oxopyrrolidine derivatives represent a class of compounds with emerging therapeutic interest, with some analogues showing potential antioxidant and neuroprotective properties.[\[4\]](#) To rigorously assess this potential, a systematic *in vitro* screening approach is essential. This document outlines a multi-tiered strategy that allows for the efficient screening and subsequent mechanistic characterization of these compounds. We will detail the establishment of neuronal injury models and the application of key assays to quantify the protective effects of test compounds.

Foundational Step: Selecting the Appropriate Cellular Model

The choice of cell model is a critical decision that influences the translational relevance of the findings. While primary neurons offer high physiological fidelity, immortalized cell lines provide reproducibility and scalability, making them ideal for initial screening.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroprotection studies.[\[8\]](#)[\[9\]](#) These cells can be differentiated into a more mature neuronal phenotype and possess dopaminergic characteristics, making them particularly relevant for Parkinson's disease research.[\[9\]](#)[\[10\]](#) The rat pheochromocytoma PC12 cell line is another robust model that, upon treatment with nerve growth factor (NGF), differentiates into cells resembling sympathetic neurons and is excellent for studying neuronal development and neurotoxicity.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Table 1: Comparison of Common Neuronal Cell Models

Feature	SH-SY5Y Cells	PC12 Cells	Primary Neurons
Origin	Human Neuroblastoma	Rat Pheochromocytoma	Rodent/Human Tissue
Growth Rate	High	High	Non-proliferative
Reproducibility	High	High	Moderate to Low
Ease of Culture	Easy	Easy	Difficult, requires specialized media
Physiological Relevance	Moderate	Moderate	High
Best For	High-throughput screening, Parkinson's disease models	Neurotrophic factor studies, general neurotoxicity	Validating hits from screens, studying complex synaptic functions

Modeling Neuronal Injury In Vitro

To test for neuroprotection, one must first establish a reliable and reproducible model of neuronal injury. The following models recapitulate key pathological events found in neurodegenerative diseases.

Model 1: Oxidative Stress-Induced Injury

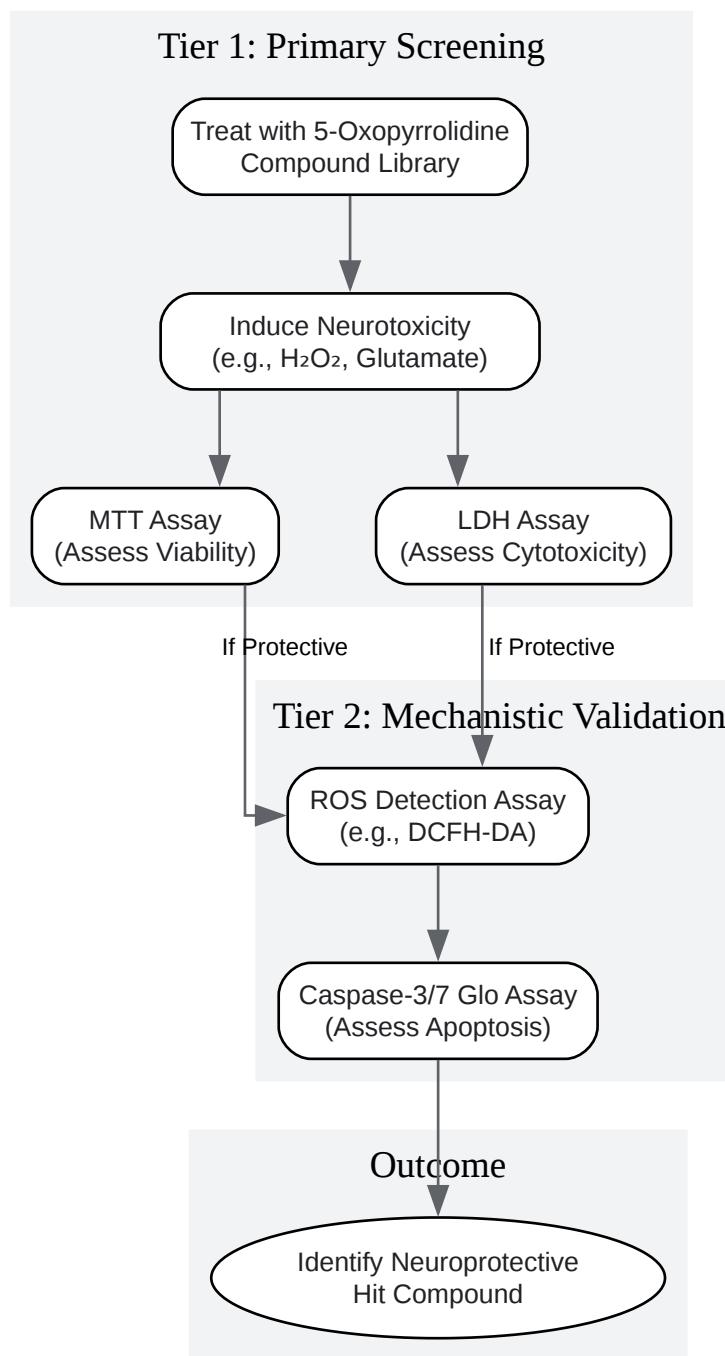
Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a primary driver of neuronal damage in many neurodegenerative conditions.[\[2\]](#)[\[3\]](#) Inducing an acute oxidative insult *in vitro* provides a direct context to measure the antioxidant and cytoprotective capabilities of 5-oxopyrrolidine compounds.

Inducing Agent: Hydrogen peroxide (H_2O_2) is a common agent used to model oxidative stress. [\[12\]](#)[\[13\]](#) It readily crosses cell membranes and generates highly reactive hydroxyl radicals, leading to lipid peroxidation, DNA damage, and mitochondrial dysfunction.

Model 2: Glutamate-Induced Excitotoxicity

Scientific Rationale: Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its over-stimulation of receptors (particularly NMDA receptors) leads to excessive calcium (Ca^{2+}) influx, triggering a cascade of neurotoxic events including mitochondrial failure and the activation of cell death pathways.[\[14\]](#)[\[15\]](#)[\[16\]](#) This process, known as excitotoxicity, is a key mechanism in ischemic stroke and Huntington's disease.[\[16\]](#)

Inducing Agent: L-Glutamic acid directly activates glutamate receptors, providing a robust model to screen for compounds that may act as receptor antagonists or block downstream toxic events.[\[17\]](#)[\[18\]](#)


Model 3: Intrinsic Apoptosis Induction

Scientific Rationale: Apoptosis, or programmed cell death, is the final pathway for neuronal elimination in many neurodegenerative processes.[\[19\]](#)[\[20\]](#)[\[21\]](#) It is a highly regulated process involving a cascade of enzymes called caspases.[\[20\]](#) Evaluating a compound's ability to inhibit apoptosis provides insight into its potential to interfere directly with the cellular death machinery.

Inducing Agent: Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

Experimental Workflow & Core Protocols

A logical and tiered approach ensures efficient screening. An initial screen for general cytoprotection using viability and cytotoxicity assays should be followed by more specific, mechanism-based assays for promising candidates.

[Click to download full resolution via product page](#)

Caption: Tiered screening workflow for neuroprotective compounds.

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[22][23][24] The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Neuronal cells (e.g., SH-SY5Y)
- 96-well flat-bottom plates
- Complete culture medium
- Neurotoxic agent (e.g., H₂O₂)
- 5-oxopyrrolidine test compounds
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader (absorbance at 570 nm)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Pre-treatment:** Prepare serial dilutions of the 5-oxopyrrolidine compounds. Remove the medium from the cells and add 100 µL of medium containing the desired compound concentrations. Incubate for 1-2 hours.
- **Induce Toxicity:** Add the neurotoxic agent (e.g., H₂O₂) to all wells except the "vehicle control" wells, at a pre-determined toxic concentration (e.g., 100 µM).
- **Incubation:** Incubate the plate for the desired duration (e.g., 24 hours).

- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C. [25][26] Purple formazan crystals should become visible under a microscope.
- Solubilization: Carefully aspirate the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Readout: Shake the plate gently for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570 nm.

Data Analysis:

- Percent Viability = $\frac{[(\text{Absorbance of Treated Sample} - \text{Absorbance of Blank}) / (\text{Absorbance of Vehicle Control} - \text{Absorbance of Blank})] \times 100}$

Protocol: LDH Assay for Cytotoxicity

Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[27][28] The released LDH catalyzes a reaction that results in a color change, which is measured spectrophotometrically.[28][29]

Materials:

- Cell culture supernatant from the experimental plate (from section 4.1)
- Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
- Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control
- Microplate reader (absorbance at 490 nm)

Procedure:

- Prepare Controls:
 - Spontaneous Release: Wells with untreated cells.

- Maximum Release: Wells with untreated cells, lysed by adding Lysis Buffer 45 minutes before supernatant collection.
- Vehicle Control: Wells treated with the neurotoxin only.
- Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
- Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
- Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[28]
- Stop Reaction: Add 50 µL of the stop solution provided in the kit.
- Readout: Measure the absorbance at 490 nm within 1 hour.

Data Analysis:

- Percent Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Protocol: Intracellular ROS Detection

Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF).[30] [31] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

- Cells cultured in a black, clear-bottom 96-well plate
- DCFH-DA probe (e.g., 10 mM stock in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or serum-free medium

- Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

- Cell Seeding and Treatment: Seed and treat cells with the test compound and neurotoxin as described in the MTT protocol (Steps 1-3).
- Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 μ L of HBSS containing 10-20 μ M DCFH-DA to each well.
- Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
- Wash: Remove the probe solution and wash the cells twice with warm HBSS to remove any extracellular probe.
- Readout: Add 100 μ L of HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader.

Data Analysis:

- Percent ROS Reduction = $[1 - (\text{Fluorescence of Treated Sample} / \text{Fluorescence of Toxin Control})] \times 100$

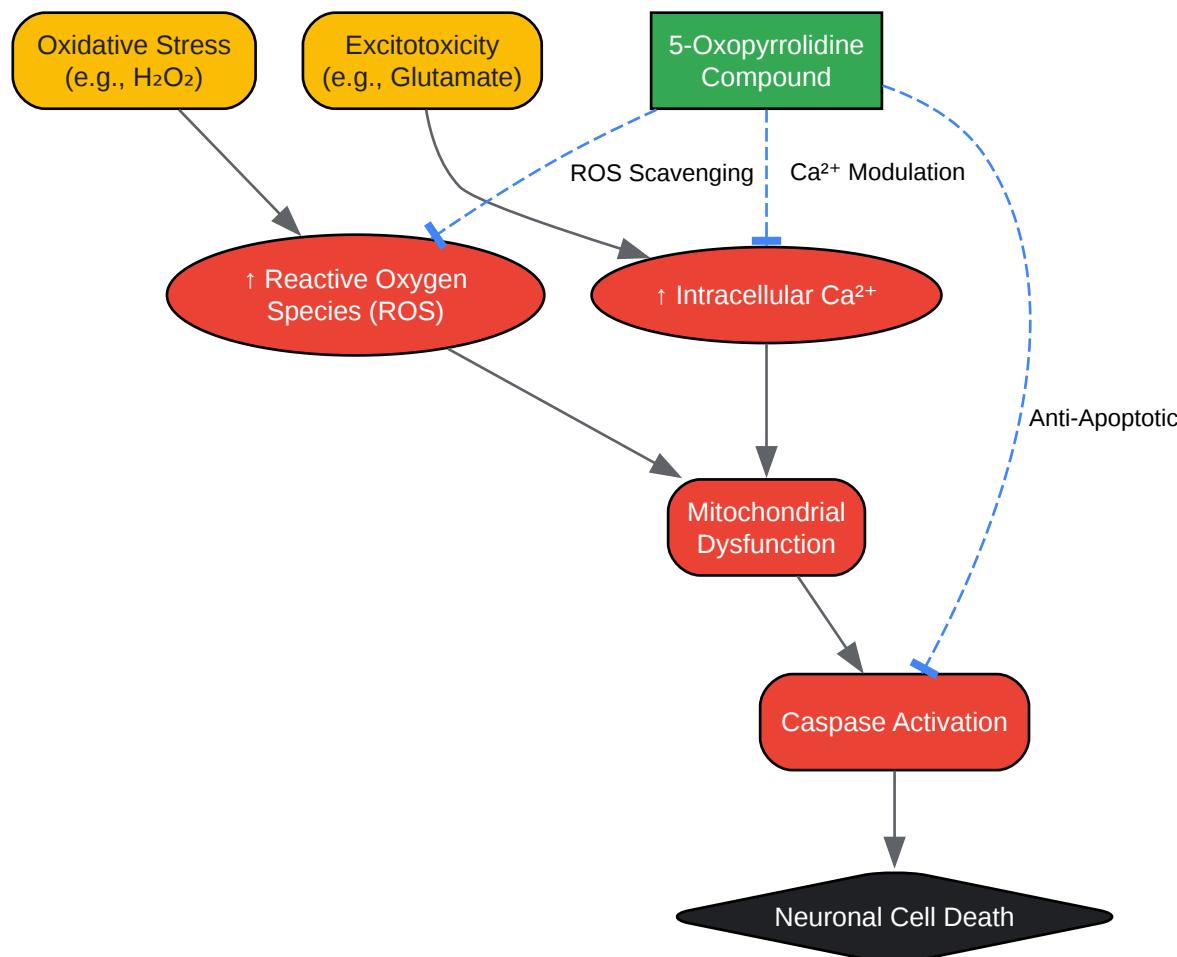
Protocol: Caspase-3/7 Activity Assay

Principle: This homogeneous "add-mix-measure" assay utilizes a pro luminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[32] When these executioner caspases are active in apoptotic cells, they cleave the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of caspase activity.[32][33]

Materials:

- Cells cultured in a white, opaque 96-well plate
- Commercially available Caspase-Glo® 3/7 Assay Kit
- Luminometer or microplate reader with luminescence detection capabilities

Procedure:


- Cell Seeding and Treatment: Seed and treat cells with the test compound and apoptosis-inducing agent (e.g., Staurosporine) in 100 μ L of medium.
- Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
- Assay Reaction: Add 100 μ L of the Caspase-Glo® 3/7 reagent directly to each well.
- Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
- Readout: Measure the luminescence using a plate reader.

Data Analysis:

- Fold Change in Caspase Activity = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Interpreting the Data: A Mechanistic View

A truly neuroprotective compound should not only increase cell viability (MTT) and decrease cytotoxicity (LDH) but also show efficacy in mechanistic assays. For example, a compound that protects against H₂O₂-induced death should also demonstrate a reduction in intracellular ROS. A compound protecting against staurosporine should show a reduction in caspase-3/7 activity.

[Click to download full resolution via product page](#)

Caption: Potential mechanisms of neuroprotection by 5-oxopyrrolidine compounds.

Conclusion

The protocols and workflow described in this application note provide a robust and scientifically sound framework for the initial evaluation of 5-oxopyrrolidine compounds as potential neuroprotective agents. By combining general viability and cytotoxicity assays with mechanism-specific investigations into oxidative stress and apoptosis, researchers can efficiently identify promising candidates and gain valuable insights into their modes of action. This tiered, multi-parametric approach ensures a high degree of confidence in the data, paving the way for further preclinical development.

References

- Burroughs, S.L., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. *Journal of Neuroscience Methods*, 203(1), 141-145. [\[Link\]](#)
- Sygnature Discovery. (n.d.). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Ankarcrona, M., & Dypbukt, J. M. (1996). Measurements of neuronal apoptosis. *Methods in cell science*, 18(4), 283-291. [\[Link\]](#)
- ResearchGate. (n.d.). Reactive oxygen species (ROS) detection in cultured cortical neurones...
- MD Biosciences. (n.d.). Cell-based Assays. MD Biosciences. [\[Link\]](#)
- Kunze, R., et al. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. *Bio-protocol*, 7(11), e2308. [\[Link\]](#)
- Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay.
- Kaja, S., et al. (2007). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. *Physiological Genomics*, 30(2), 119-128. [\[Link\]](#)
- Sleigh, J. N., et al. (2017). Cell death assays for neurodegenerative disease drug discovery. *Expert opinion on drug discovery*, 12(1), 17-29. [\[Link\]](#)
- NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. [\[Link\]](#)
- Krajewska, M., & Krajewski, S. (2011). Caspase Protocols in Mice. *Methods in molecular biology* (Clifton, N.J.), 747, 179-200. [\[Link\]](#)
- protocols.io. (2018). Caspase 3/7 Activity. [protocols.io](#). [\[Link\]](#)
- Bioprocess Online. (n.d.). Neuron Cell - Apoptosis Detection Kits. [Bioprocess Online](#). [\[Link\]](#)
- Tarozzi, A., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. *Methods in Molecular Biology*, 2143, 319-335. [\[Link\]](#)
- Innoprot. (n.d.). Excitotoxicity in vitro assay. [Innoprot](#). [\[Link\]](#)
- Jo, J., et al. (2015). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. *Bio-protocol*, 5(2). [\[Link\]](#)
- Kleiderman, S., et al. (2016). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. *Frontiers in Finance*, 7, 7. [\[Link\]](#)
- Radio, N. M., & Mundy, W. R. (2008). Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity. *Toxicology in Vitro*, 22(8), 2038-2047. [\[Link\]](#)
- Munder, M., et al. (2001). A sensitive and selective assay of neuronal degeneration in cell culture. *Journal of neuroscience methods*, 107(1-2), 85-91. [\[Link\]](#)
- Kaja, S., et al. (2012). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. *Current protocols in toxicology*, Chapter 2, Unit 2.22. [\[Link\]](#)

- Wilson, C., et al. (2018). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. *Antioxidants*, 7(7), 89. [\[Link\]](#)
- JoVE. (n.d.). Quantification of Reactive Oxygen Species Using 2',7'-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. *Journal of Visualized Experiments*. [\[Link\]](#)
- Memorial Sloan Kettering Cancer Center. (n.d.).
- ResearchGate. (n.d.). Tunnel assay detected the neural cells apoptosis...
- Creative Bioarray. (n.d.). Cultured Neuronal Cell Lines.
- Tönnies, E., & Trushina, E. (2017). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. *Antioxidants*, 6(4), 89. [\[Link\]](#)
- Xie, H. R., Hu, L. S., & Li, G. Y. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. *Chinese medical journal*, 123(8), 1086-1092. [\[Link\]](#)
- Aston University. (n.d.). Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. *Aston Research Explorer*. [\[Link\]](#)
- Cagin, U., & Sako, A. T. (2018). ROS Live Cell Imaging During Neuronal Development. *Journal of visualized experiments : JoVE*, (136), 57731. [\[Link\]](#)
- Stanciu, M., et al. (2022).
- Iacob, D., et al. (2022). Antioxidant Therapies for Neuroprotection—A Review. *Antioxidants*, 11(4), 697. [\[Link\]](#)
- Singh, A., et al. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. *Antioxidants*, 8(12), 609. [\[Link\]](#)
- Valdmanis, P. N., et al. (2012). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. *Journal of neuroscience methods*, 210(1), 127-136. [\[Link\]](#)
- National Center for Biotechnology Information. (2010). Cell Viability Assays. *Assay Guidance Manual*. [\[Link\]](#)
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Georgieva, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. *Antioxidants*, 12(7), 1361. [\[Link\]](#)
- ResearchGate. (n.d.). List of compounds displaying post-injury neuroprotective activity in the NMDA-induced toxicity assay in cortical neurons.
- Zhang, H., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. *Frontiers in Pharmacology*, 11, 869. [\[Link\]](#)
- Wang, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. *Molecules*, 27(15), 4939. [\[Link\]](#)

- Singh, B., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. *Current pharmaceutical design*, 24(31), 3696-3723. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdbneuro.com [mdbneuro.com]
- 7. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. researchgate.net [researchgate.net]
- 10. acrosell.creative-bioarray.com [acrosell.creative-bioarray.com]
- 11. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. neuroproof.com [neuroproof.com]
- 16. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 18. innoprot.com [innoprot.com]
- 19. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis Assays [sigmaaldrich.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. atcc.org [atcc.org]
- 27. bio-protocol.org [bio-protocol.org]
- 28. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 29. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]
- 32. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 33. Caspase 3/7 Activity [protocols.io]
- To cite this document: BenchChem. [Cell-based assays for evaluating the neuroprotective activity of 5-oxopyrrolidine compounds.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618445#cell-based-assays-for-evaluating-the-neuroprotective-activity-of-5-oxopyrrolidine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com